molecular formula C15H18O6 B14411014 1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester CAS No. 82975-91-5

1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester

Cat. No.: B14411014
CAS No.: 82975-91-5
M. Wt: 294.30 g/mol
InChI Key: FODZFSZQPSMJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester is a chemical compound that belongs to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular ester is known for its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid (phthalic acid) with 2-carboxyhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of azeotropic distillation can help in the efficient removal of water, further driving the esterification reaction to completion.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its parent acid and alcohol.

    Oxidation: The ester can be oxidized to form phthalic anhydride and other oxidation products.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under suitable conditions.

Major Products Formed

    Hydrolysis: 1,2-Benzenedicarboxylic acid and 2-carboxyhexanol.

    Oxidation: Phthalic anhydride and other oxidation products.

    Reduction: Corresponding alcohols.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Utilized in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester involves its interaction with biological molecules. As an endocrine disruptor, it can mimic or interfere with the action of hormones in the body. This can lead to alterations in hormone levels and disruptions in normal physiological processes. The compound can bind to hormone receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Another phthalate ester with similar plasticizing properties.

    1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar structure but with a different alkyl group.

    1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester: Contains a benzyl group instead of a carboxyhexyl group.

Uniqueness

1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester is unique due to its specific ester group, which imparts distinct properties compared to other phthalate esters. Its carboxyhexyl group can influence its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in research and industry.

Properties

CAS No.

82975-91-5

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

2-(2-carboxyhexoxycarbonyl)benzoic acid

InChI

InChI=1S/C15H18O6/c1-2-3-6-10(13(16)17)9-21-15(20)12-8-5-4-7-11(12)14(18)19/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19)

InChI Key

FODZFSZQPSMJMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.